2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-15(2)13-26-19-12-18(9-10-20(19)29-14-23(3,4)22(26)28)25-21(27)11-16-5-7-17(24)8-6-16/h5-10,12,15H,11,13-14H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRVBPWQYJVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide typically involves multiple steps, including the formation of the oxazepin ring and the introduction of the fluorophenyl and isobutyl groups. Common synthetic routes may include:
Formation of the Oxazepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Addition of the Isobutyl Group: This can be done through alkylation reactions using isobutyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH3, OH-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory conditions.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Biological Studies: The compound’s biological activity can be studied to understand its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to the acetamide class, with analogs differing in substituents and backbone architecture. Key analogs include derivatives listed in Pharmacopeial Forum (PF 43(1)) :
- Compound e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.
- Compound f: 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide.
- Compound g: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.
- Compound h: N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide.
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzo[b][1,4]oxazepin | 4-Fluorophenyl, isobutyl, 3,3-dimethyl | Acetamide, ketone (4-oxo) |
| Compound e (PF 43(1)) | Hexan backbone | 2,6-Dimethylphenoxy, amino, hydroxy | Acetamide, alcohol, amine |
| Compound h (PF 43(1)) | 1,3-Oxazinan | Benzyl, phenylethyl | Acetamide, ketone (2-oxo) |
Key Observations :
- The target compound’s benzooxazepin core provides a rigid framework compared to the flexible hexan backbone in Compound e or the oxazinan ring in Compound h.
- The 4-fluorophenyl group enhances electron-withdrawing properties, whereas 2,6-dimethylphenoxy (in Compounds e, f, g) offers steric hindrance and lipophilicity .
Spectroscopic and Conformational Analysis
NMR spectroscopy (e.g., Figure 6 in ) reveals that substituent placement alters chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For the target compound:
- The 4-fluorophenyl group would induce deshielding in aromatic protons, distinct from the dimethylphenoxy groups in Compounds e–h.
- The 3,3-dimethyl substituents on the benzooxazepin core may reduce conformational flexibility compared to the hydroxy and amino groups in Compound e .
Table 2: Hypothetical NMR Shift Comparison (Key Regions)
| Compound | Region A (39–44 ppm) | Region B (29–36 ppm) | Notes |
|---|---|---|---|
| Target Compound | Δδ +0.2–0.5 | Δδ -0.1–0.3 | Fluorine-induced deshielding |
| Compound e | Δδ -0.3–0.1 | Δδ +0.4–0.6 | Hydroxy group hydrogen bonding |
| Compound h | Δδ +0.1–0.4 | Δδ -0.2–0.1 | Oxazinan ring anisotropy |
Inference : Substituents in Regions A and B directly impact hydrogen-bonding capacity and solubility, critical for bioavailability .
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns, analyzed via graph set theory , differentiate the target compound from analogs:
- The benzooxazepin core’s 4-oxo group and acetamide NH form intramolecular H-bonds, stabilizing the structure.
Bioactivity and Functional Implications
While direct bioactivity data for the target compound is unavailable, analogs in PF 43(1) suggest acetamide derivatives often target enzymes or receptors (e.g., proteases, kinases). The 4-fluorophenyl group may enhance metabolic stability compared to Compounds e–h’s dimethylphenoxy groups, which are prone to oxidative metabolism .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide , with the CAS number 921565-61-9 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its structural properties, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 398.5 g/mol . The compound features a tetrahydrobenzo[b][1,4]oxazepin core with a 4-fluorophenyl substituent and an acetamide moiety. This unique structure is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇FN₂O₃ |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 921565-61-9 |
Biological Activity
Research indicates that compounds with similar structures may exhibit significant antitumor and anti-inflammatory properties. The presence of the fluorophenyl group is thought to enhance metabolic stability and improve binding affinity to biological targets.
Antitumor Activity
Preliminary studies have suggested that this compound may inhibit tumor cell proliferation. For instance, compounds structurally related to this one have shown effectiveness against various cancer cell lines in vitro. The mechanism of action may involve the inhibition of specific kinases involved in cell growth and survival pathways.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It is hypothesized that it may modulate inflammatory pathways by interfering with cytokine production or signaling pathways associated with inflammation.
Case Studies and Research Findings
- In vitro Studies : A study conducted on structurally similar compounds revealed that they could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.
- Kinase Inhibition : Another research effort highlighted the potential of this compound in inhibiting kinases such as PI3K and mTOR, which are critical in cancer metabolism and growth.
- Inflammation Models : In animal models of inflammation, compounds with similar structures have demonstrated a reduction in markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. What protocols ensure compliance with ethical standards in in vivo testing?
- Methodology : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Preclinical studies must include dose-ranging toxicity assessments and third-party ethical review. Regulatory databases (e.g., PubChem) provide safety data for risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
